molecular formula C8H7FN2O3 B1442385 2-Fluoro-N-methyl-4-nitrobenzamide CAS No. 915087-24-0

2-Fluoro-N-methyl-4-nitrobenzamide

Cat. No. B1442385
Key on ui cas rn: 915087-24-0
M. Wt: 198.15 g/mol
InChI Key: CWGRZEVFBBAKCD-UHFFFAOYSA-N
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Patent
US08648105B2

Procedure details

A mixture of N-Methyl-2-fluoro-4-nitrobenzamide (Formula 38) (0.18 g, 0.91 mmol) and iron (0.31 g, 5.60 mmol) in ethyl acetate (5 mL) and acetic acid (5 mL) was refluxed for 1 h. The solid particles were filtered off. The filtrate was washed with water and extracted with ethyl acetate. The organic layer was dried over MgSO4, concentrated and the residue was purified with SiO2 column chromatography (dichloromethane:acetone, 95:5) to give N-Methyl-2-fluoro-4-aminobenzamide (Formula 39) (0.14 g, 92%) as an off-white solid. 1H NMR (acetone-d6) δ 2.86 (d, 3H, J=4.3), 5.50 (br s, 2H), 6.37 (dd, 1H, J=14.7 and 2.1), 6.50 (dd, 1H, J=8.6 and 2.1), 7.06 (br s, 1H), 7.68 (dd, 1H, J=8.8 and 8.8).
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.31 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][C:5]=1[F:13]>C(OCC)(=O)C.C(O)(=O)C.[Fe]>[CH3:1][NH:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][C:5]=1[F:13]

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
CNC(C1=C(C=C(C=C1)[N+](=O)[O-])F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(C1=C(C=C(C=C1)[N+](=O)[O-])F)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.31 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid particles were filtered off
WASH
Type
WASH
Details
The filtrate was washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified with SiO2 column chromatography (dichloromethane:acetone, 95:5)

Outcomes

Product
Name
Type
product
Smiles
CNC(C1=C(C=C(C=C1)N)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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